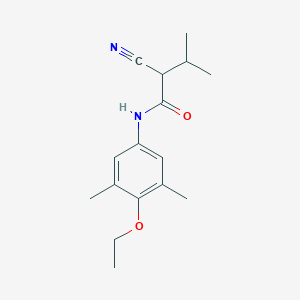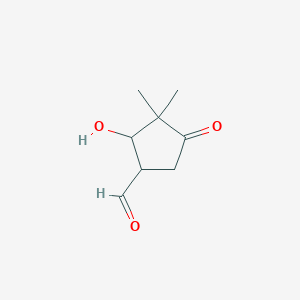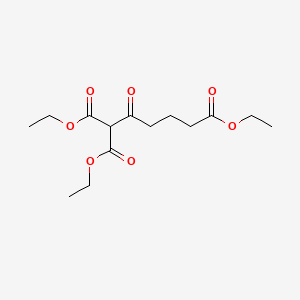![molecular formula C12H12N2O3 B14370805 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate CAS No. 90266-02-7](/img/structure/B14370805.png)
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate is a chemical compound known for its unique structure and reactivity. This compound features an acetyloxy group attached to a phenyl ring, which is further connected to a diazoniobut-1-en-2-olate moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate typically involves the reaction of acetyloxyphenyl derivatives with diazonium salts under controlled conditions. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetyloxy group . The diazonium salt is then prepared by treating aniline derivatives with nitrous acid, followed by coupling with the acetyloxyphenyl compound under cold conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For instance, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The acetyloxy group can also facilitate the compound’s binding to target molecules, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diacetamate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Phenylboronic Acid: Shares the phenyl group but differs in its boronic acid functionality, which imparts unique chemical properties.
Uniqueness
This compound’s ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable molecule in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
90266-02-7 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
[3-(4-diazo-3-oxobutyl)phenyl] acetate |
InChI |
InChI=1S/C12H12N2O3/c1-9(15)17-12-4-2-3-10(7-12)5-6-11(16)8-14-13/h2-4,7-8H,5-6H2,1H3 |
InChI-Schlüssel |
MUDAPANRGXQHKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)CCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)
![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
phosphanium iodide](/img/structure/B14370761.png)


![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14370773.png)
![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)

